Neodymium fluoride

Description

Structure

2D Structure

Properties

CAS No. |

13709-42-7 |

|---|---|

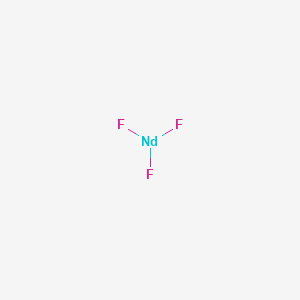

Molecular Formula |

F3Nd |

Molecular Weight |

201.24 g/mol |

IUPAC Name |

neodymium(3+);trifluoride |

InChI |

InChI=1S/3FH.Nd/h3*1H;/q;;;+3/p-3 |

InChI Key |

XRADHEAKQRNYQQ-UHFFFAOYSA-K |

SMILES |

F[Nd](F)F |

Canonical SMILES |

[F-].[F-].[F-].[Nd+3] |

Other CAS No. |

13709-42-7 |

Pictograms |

Irritant |

Origin of Product |

United States |

Lasers and Fiber Optics

Neodymium-doped materials are widely used as the lasing medium in solid-state lasers. azooptics.com Neodymium fluoride (B91410), in particular, is used in the manufacturing of fluoride glasses and optical fibers. wikipedia.orgaemree.com These materials are crucial for telecommunications and other applications requiring the transmission of light. stanfordmaterials.com Neodymium-doped fiber lasers, for instance, have demonstrated high efficiency. optica.org

Scintillators

Neodymium fluoride (B91410) is used in the preparation of scintillators, which are materials that emit light when they absorb ionizing radiation. aemree.commade-in-china.com This property makes them essential components in detectors for medical imaging, particle physics, and security screening.

Thin Films and Coatings

Neodymium fluoride (B91410) is used to create thin films for optical and electronic applications. attelements.com These films can be deposited on various substrates using techniques like vacuum deposition or sputtering. smf.mxsamaterials.com Neodymium fluoride's high refractive index makes it suitable for use in multilayer optical coatings, particularly in the ultraviolet spectrum. merckgroup.com

Single Crystals

Direct Fluorination Techniques

Direct fluorination methods involve the reaction of a neodymium-containing precursor with a fluorine source at elevated temperatures. These techniques are often favored for producing high-purity, anhydrous neodymium fluoride.

Gaseous Hydrogen Fluoride Reaction with Neodymium Precursors

The reaction of neodymium precursors with anhydrous hydrogen fluoride (AHF) gas is a common industrial method for producing NdF3. metal.com This "dry process" is advantageous as it minimizes the production of acidic wastewater, a significant issue with wet methods. google.com

In this process, a neodymium-containing starting material, such as neodymium oxide (Nd2O3) or neodymium carbonate monohydrate (Nd2(CO3)3∙H2O), is reacted with AHF gas at elevated temperatures. google.comup.ac.za For instance, the fluorination of neodymium carbonate monohydrate has been studied in a temperature range of 100 °C to 250 °C. up.ac.za The reaction kinetics suggest a shrinking-core model, where the reaction rate is controlled by the reaction itself and is directly proportional to the AHF concentration. up.ac.za At a 10 mass % AHF concentration, the reaction can be completed in approximately 26 minutes. up.ac.za

Key process control parameters in this gas-solid reaction include the thickness of the furnace charge, the flow rate of the hydrogen fluoride gas, and the coordination between the temperature ramp-up and the gas flow. metal.com A significant challenge is ensuring efficient contact between the solid precursor and the gaseous reactant. metal.com

Solid-Phase Fluorination with Ammonium (B1175870) Hydrofluoride

Solid-phase fluorination using ammonium hydrofluoride (NH4HF2) is another effective method for producing this compound. mdpi.com This technique is considered more economical and efficient than some other methods and can be carried out at lower temperatures compared to fluorination with elemental fluorine or hydrogen fluoride. mdpi.comnih.gov

The process involves mixing a neodymium precursor, typically neodymium oxide, with ammonium hydrofluoride. mdpi.comresearchgate.net The reaction proceeds through the formation of intermediate ammonium fluorometallates, which then decompose upon further heating to yield this compound. researchgate.net For instance, studies on other rare earth oxides have shown the formation of intermediate compounds like NH4NdF4 at temperatures between 200-250°C, which then convert to the final fluoride product at temperatures above 350°C.

Thermodynamic analysis indicates that the fluorination process begins at low temperatures. mdpi.com The heating rate is a critical parameter to ensure the solid-phase reaction occurs before the ammonium hydrofluoride decomposes and vaporizes. mdpi.com Optimal conditions for the fluorination of neodymium oxide have been established as a 10% surplus of ammonium hydrofluoride and a sequentially reduced heating rate up to 600 °C. mdpi.com

Zinc Fluoride-Mediated Fluorination for Material Recovery

A more specialized direct fluorination technique involves the use of zinc fluoride (ZnF2) for the recovery of rare earth elements, including neodymium, from waste materials like NdFeB magnets. nih.gov This pyrometallurgical process addresses challenges in recycling these valuable materials. nih.gov

In this method, the waste material is roasted with zinc fluoride. Thermodynamic calculations have confirmed the feasibility of fluorinating the rare earth components in the waste. nih.gov Experimental results have shown that a rare earth fluorination rate of 95.69% can be achieved under specific conditions. nih.gov

The key parameters influencing the fluorination rate are the amount of ZnF2 added, the roasting temperature, and the reaction time. nih.gov Optimized conditions have been determined to be a 119% addition of ZnF2 at a roasting temperature of 828 °C for 91 minutes, resulting in a rare earth element fluorination rate of 97.29%. nih.gov Subsequent leaching of the roasted clinker with hydrochloric acid can yield mixed rare earth fluorides with a purity as high as 98.92%. nih.gov

Wet-Chemical Synthesis Routes

Wet-chemical methods for synthesizing this compound typically involve reactions in a liquid medium, often water or a mixed solvent system. These routes are particularly useful for producing nanoparticles with controlled size and morphology.

Homogeneous Precipitation for Nanoparticle Fabrication

Homogeneous precipitation is a powerful technique for synthesizing uniform neodymium-doped fluoride nanoparticles. elsevier.escsic.escsic.es This method allows for the controlled release of fluoride ions, leading to the gradual formation of nanoparticles with well-defined characteristics.

In a typical synthesis, solutions of lanthanide nitrates (including neodymium nitrate) and a fluoride source, such as sodium tetrafluoroborate, are prepared in a mixed solvent like ethylene (B1197577) glycol and water. elsevier.es The slow decomposition of the fluoride source ensures a homogeneous precipitation process, resulting in uniform nanoparticles. csic.es This method has been successfully used to produce neodymium-doped lanthanum fluoride (Nd:LaF3) nanoparticles with a lenticular shape and a mean diameter of around 45 nm. elsevier.escsic.es An advantage of this approach is that it can be carried out at room temperature and often does not require the use of surfactants or dispersing agents. csic.es

Precipitation from Aqueous Solutions

Direct precipitation from aqueous solutions is a straightforward method for producing this compound. This typically involves reacting a water-soluble neodymium salt, such as neodymium chloride (NdCl3), with a fluoride source like hydrofluoric acid (HF). google.com

A specific example involves preparing neodymium chloride by reacting neodymium oxide with hydrochloric acid. google.com After removing impurities, hydrofluoric acid is added to the neodymium chloride solution with continuous stirring to precipitate this compound. google.com In some variations, oxalic acid is also added to enhance the process. google.com This wet process, while effective, is known to generate significant amounts of acidic waste. google.com

Conversion from Neodymium Oxide in Aqueous Media

The synthesis of neodymium(III) fluoride (NdF₃) from neodymium(III) oxide (Nd₂O₃) in an aqueous environment is a direct and common method. This process typically involves the reaction of Nd₂O₃ with hydrofluoric acid (HF). The reaction proceeds as follows:

Nd₂O₃ + 6HF → 2NdF₃ + 3H₂O wikipedia.org

In this reaction, the neodymium oxide is dissolved and converted into this compound, which can be subsequently isolated from the aqueous medium. wikipedia.org

An alternative, multi-step aqueous route starts with the conversion of neodymium oxide into a more soluble salt, such as neodymium chloride (NdCl₃). google.com In this process, neodymium oxide is first reacted with hydrochloric acid (HCl) to produce an aqueous solution of neodymium chloride. google.com This intermediate solution is then treated with a fluoride source, like hydrofluoric acid, to precipitate this compound. google.com This indirect method allows for purification steps after the initial dissolution of the oxide, potentially leading to a higher purity final product. google.com

Alternative Precursor Strategies

Beyond the direct use of neodymium oxide, various other neodymium salts serve as effective precursors for the synthesis of this compound. The choice of precursor can influence reaction conditions, product morphology, and purity.

Utilization of Neodymium Acetate (B1210297), Chloride, and Nitrate (B79036) Precursors

Neodymium nitrate (Nd(NO₃)₃), neodymium chloride (NdCl₃), and neodymium acetate (Nd(CH₃COO)₃) are frequently employed as starting materials for NdF₃ synthesis.

Neodymium Nitrate: Aqueous solutions of neodymium nitrate readily react with hydrofluoric acid to precipitate hydrated this compound (NdF₃•½H₂O). wikipedia.org This hydrate (B1144303) can be converted to the anhydrous form by simple drying, a process where it shows greater stability against the formation of oxyhalides compared to other neodymium halides. wikipedia.org Neodymium nitrate hexahydrate is a common precursor for producing various neodymium compounds, including the fluoride. cgmaterial.com

Neodymium Chloride: Similar to the nitrate, aqueous solutions of neodymium chloride can be used to synthesize NdF₃. google.comresearchgate.net One method involves reacting a hot, slightly acidic solution of neodymium chloride with a suspension of calcium fluoride (CaF₂), which serves as the fluorine source. google.com Another approach involves the direct precipitation of NdF₃ from a neodymium chloride solution using a fluorinating agent, with studies optimizing parameters like temperature and reagent concentration to achieve high yields (99.76%). researchgate.net

Neodymium Acetate: Neodymium acetate is another viable precursor. researchgate.netresearchgate.net It can be synthesized by dissolving neodymium oxide in acetic acid. The resulting acetate salt can then be used in subsequent fluorination steps. For instance, a non-aqueous sol-gel route utilizes metal acetates which react with trifluoroacetic acid in an alcoholic solvent to form a precursor sol that yields the metal fluoride upon thermal decomposition. rsc.org

The thermal behavior of the resulting fluoride can differ based on the precursor used. Differential scanning calorimetry has shown variations in the thermal profiles of fluoride samples prepared from acetate, chloride, and nitrate precursors. researchgate.net

Table 1: Comparison of Common Neodymium Precursors for Fluoride Synthesis

| Precursor | Common Synthesis Route | Key Characteristics | References |

|---|---|---|---|

| Neodymium Nitrate | Reaction with aqueous HF | Forms a stable hydrate; readily soluble precursor. | wikipedia.org, cgmaterial.com |

| Neodymium Chloride | Reaction with aqueous HF or CaF₂ | High yield possible with optimized conditions. | google.com, researchgate.net |

| Neodymium Acetate | Sol-gel route with trifluoroacetic acid | Can be used in non-aqueous synthesis; allows for morphological control. | researchgate.net, researchgate.net, rsc.org |

Non-Hydrofluoric Acid Based Fluorination Processes

Concerns over the hazardous nature of hydrofluoric acid have driven research into alternative fluorination methods. These processes utilize different fluorine-containing reagents, often in solid-state or molten salt reactions.

A prominent alternative is the use of ammonium bifluoride (NH₄HF₂) or ammonium fluoride (NH₄F). mdpi.com Thermodynamic analysis suggests that NH₄HF₂ is a more favorable fluorinating agent than elemental fluorine (F₂) or HF for reacting with Nd₂O₃, as it allows the process to occur at lower temperatures. mdpi.com This solid-state reaction begins at low temperatures and proceeds through an intermediate ammonium tetrafluoroneodymate (NH₄NdF₄) phase before forming anhydrous NdF₃ at higher temperatures (around 600 °C). mdpi.com

Other non-HF fluorinating agents investigated include:

Calcium Fluoride (CaF₂): Insoluble calcium fluoride can react with aqueous solutions of neodymium salts like the nitrate or chloride to form this compound. google.com

Metal Fluorides (AlF₃, ZnF₂, FeF₃): In molten salt systems, metal fluorides such as aluminum fluoride (AlF₃), zinc fluoride (ZnF₂), and iron(III) fluoride (FeF₃) have been shown to act as strong fluorinating agents, effectively converting neodymium oxide or neodymium from alloys into NdF₃. jst.go.jpsci-hub.se

Trifluoroacetic Acid (TFA): A non-aqueous sol-gel synthesis method involves the reaction of metal acetates or alkoxides with TFA. The resulting metal trifluoroacetate (B77799) precursor is then thermally decomposed to yield the metal fluoride. rsc.org

Table 2: Overview of Non-Hydrofluoric Acid Based Fluorination Agents

| Fluorinating Agent | Precursor | Process Type | Key Features | References |

|---|---|---|---|---|

| **Ammonium Bifluoride (NH₄HF₂) ** | Nd₂O₃ | Solid-state reaction | Allows for lower reaction temperatures; avoids HF. | mdpi.com, researchgate.net |

| **Calcium Fluoride (CaF₂) ** | Nd(NO₃)₃, NdCl₃ | Aqueous suspension | Utilizes an insoluble fluoride source. | google.com |

| **Metal Fluorides (e.g., FeF₃, ZnF₂) ** | Nd₂O₃, Nd-Fe-B alloy | Molten salt reaction | Effective for selective extraction and conversion in pyrometallurgical processes. | jst.go.jp, sci-hub.se |

| **Trifluoroacetic Acid (CF₃COOH) ** | Neodymium Acetate | Non-aqueous sol-gel | Offers control over nanomaterial morphology. | rsc.org |

Control of Synthesis Parameters and Material Purity

The purity and properties of the final this compound product are highly dependent on the precise control of synthesis parameters, particularly reaction temperature and the concentration of the fluorinating agent.

Reaction Temperature Regulation

Temperature is a critical parameter in nearly all synthetic routes for NdF₃. In the solid-state fluorination of neodymium oxide with ammonium bifluoride, the process is highly temperature-dependent. The fluorination reaction initiates at a low temperature range of 80–180 °C (353–453 K). mdpi.com The heating rate is crucial to ensure the solid-phase reaction has sufficient time to proceed before the NH₄HF₂ decomposes or transitions to the gas phase. mdpi.com Studies have shown that a slow, stepwise heating rate—sequentially decreasing from 3 °C/min to 1 °C/min—and a final temperature of 600 °C are optimal. mdpi.comresearchgate.net This final temperature ensures the complete decomposition of the intermediate NH₄NdF₄ phase and the removal of any excess reagent, yielding anhydrous NdF₃. mdpi.com

In aqueous precipitation methods, the temperature also plays a significant role. For the synthesis from neodymium chloride solution, an optimal reaction temperature of 60 °C (333 K) has been identified to maximize yield and product quality. researchgate.net Conversely, in the fluorination of neodymium carbonate with anhydrous hydrogen fluoride, the reaction rate was found to be independent of temperature within the studied range of 100 °C to 250 °C. up.ac.za

Table 3: Effect of Temperature on this compound Synthesis in Various Systems

| Synthesis System | Temperature Range/Optimum | Effect of Temperature | References |

|---|---|---|---|

| Nd₂O₃ + NH₄HF₂ | 80°C - 600°C (stepwise heating) | Initiates reaction at low temp; ensures complete conversion and purity at high temp. | mdpi.com, researchgate.net |

| **NdCl₃ + HF (aqueous) ** | 60°C (333 K) | Optimized for maximum yield and product quality. | researchgate.net |

| **Nd₂(CO₃)₃ + AHF (gas) ** | 100°C - 250°C | Reaction rate was found to be independent of temperature in this range. | up.ac.za |

| NdF₃ solubility | 150°C - 250°C | Solubility increases with temperature. |

Fluorinating Agent Concentration Optimization

The stoichiometry and concentration of the fluorinating agent are key to achieving complete conversion and high purity. Using either too little or an excessive amount of the agent can lead to incomplete reactions or impurities in the final product.

In the solid-state fluorination of Nd₂O₃ with NH₄HF₂, research has shown that using a slight excess of the fluorinating agent is beneficial. mdpi.com Experiments comparing a stoichiometric amount (0% surplus) with 10% and 20% surplus NH₄HF₂ demonstrated that a 10% surplus provides the optimal balance, leading to a higher yield of NdF₃. mdpi.comresearchgate.net

Similarly, in aqueous precipitation from a neodymium chloride solution, an optimal fluorinating agent dosage was determined to be 1.1 times the theoretical (stoichiometric) amount. researchgate.net For the gas-solid reaction between neodymium carbonate and anhydrous hydrogen fluoride, the reaction rate was found to be directly proportional to the AHF concentration up to 10 mass %. up.ac.za These findings underscore the importance of optimizing reagent concentration to drive the reaction to completion efficiently.

Table 4: Optimization of Fluorinating Agent Concentration

| Fluorinating Agent | System | Optimal Concentration/Surplus | Impact on Reaction | References |

|---|---|---|---|---|

| **Ammonium Bifluoride (NH₄HF₂) ** | Solid-state with Nd₂O₃ | 10% surplus | Maximizes product yield. | mdpi.com, researchgate.net |

| **Hydrofluoric Acid (HF) ** | Aqueous with NdCl₃ | 1.1 times theoretical amount | Ensures high yield and product quality. | researchgate.net |

| **Anhydrous Hydrogen Fluoride (AHF) ** | Gas-solid with Nd₂(CO₃)₃ | Up to 10 mass % | Reaction rate is directly proportional to concentration. | up.ac.za |

Reaction Time Kinetics

The kinetics of this compound (NdF₃) synthesis are significantly influenced by the chosen precursors and reaction conditions, such as temperature, reactant concentration, and reaction time. Understanding these kinetic parameters is crucial for optimizing the synthesis process to achieve high yield and purity.

The fluorination of neodymium carbonate monohydrate (Nd₂(CO₃)₃·H₂O) with anhydrous hydrogen fluoride (AHF) follows a shrinking-core, heterogeneous reaction model where the reaction is controlled by the rate of the chemical reaction at the particle surface. attelements.com The reaction rate demonstrates a direct proportionality to the concentration of AHF. attelements.comattelements.com In a study conducted in a Carberry spinning-basket reactor to minimize external mass transfer effects, it was observed that at a 10 mass % AHF concentration, the reaction time is approximately 26 ± 3 minutes. attelements.comattelements.com Notably, within the temperature range of 100 °C to 250 °C, the reaction rate was found to be independent of temperature, which can have significant economic advantages by allowing for lower operating temperatures. attelements.comattelements.com

When neodymium oxide (Nd₂O₃) is used as the precursor, the fluorination process using ammonium hydrofluoride (NH₄HF₂) also exhibits distinct kinetic behaviors. Thermodynamic analyses suggest that using ammonium hydrofluoride allows the process to occur at lower temperatures compared to using fluorine gas (F₂) or hydrogen fluoride (HF). fishersci.at Kinetic studies of this solid-phase, low-temperature fluorination have identified optimal parameters for the process. fishersci.at The efficiency of the reaction is dependent on the heating rate, with a stepwise reduction in heating rate from 3 °C/min to 1 °C/min up to 600 °C being proposed to enhance productivity and the degree of chemical transformation. fishersci.atfishersci.at

The leaching of neodymium from materials such as rare-earth molten-salt electrolysis slag also provides insights into reaction kinetics. In a study on atmospheric alkaline leaching, the leaching efficiency of neodymium, along with other elements like praseodymium (Pr) and lithium (Li), was investigated. wikipedia.org The reaction time was a key parameter, with a significant increase in leaching efficiency observed in the first 30 minutes, which then slowed as it approached the maximum achievable yield at 120 minutes. wikipedia.org

Table 1: Reaction Time Kinetics for Neodymium Compound Processing

| Process | Precursor/Source Material | Reagent | Key Kinetic Findings |

|---|---|---|---|

| Fluorination | Neodymium Carbonate Monohydrate (Nd₂(CO₃)₃·H₂O) | Anhydrous Hydrogen Fluoride (AHF) | Follows a shrinking-core model. Reaction time is ~26 minutes at 10 mass % AHF. The rate is directly proportional to AHF concentration and independent of temperature between 100-250°C. attelements.comattelements.com |

| Fluorination | Neodymium Oxide (Nd₂O₃) | Ammonium Hydrofluoride (NH₄HF₂) | Optimal kinetic parameters include a 10% excess of ammonium hydrofluoride and a controlled, decreasing heating rate up to 600°C. fishersci.atfishersci.at |

| Alkaline Leaching | Rare-Earth Molten-Salt Electrolysis Slag | Sodium Hydroxide (NaOH) | Leaching efficiency increases significantly in the first 30 minutes and reaches over 96% for Nd after 120 minutes at 180°C with 80% NaOH solution. wikipedia.org |

Purity and Quality Assurance Methodologies

Ensuring the purity of this compound is critical for its application in high-technology fields. A variety of analytical techniques are employed to characterize the final product and quantify impurities.

Commonly used methods for determining the elemental purity of this compound and other rare earth materials include Inductively Coupled Plasma Mass Spectrometry (ICP-MS), X-ray Fluorescence (XRF), and Optical Emission Spectroscopy (OES). nih.gov ICP-MS is a highly sensitive technique capable of detecting trace and ultra-trace element impurities at very low concentrations. nih.gov XRF is a non-destructive method often used for its relative simplicity, speed, and lower cost in identifying and quantifying elemental impurities. nih.gov

X-ray Diffraction (XRD) is another essential tool for quality assurance. It is used to confirm the crystalline phase of the this compound powder and to ensure that no other crystalline solid phases or impurities are present. americanelements.comatamanchemicals.com

The synthesis method itself can be designed to enhance purity. For instance, a patented method for preparing chemical-grade pure this compound involves the reaction of neodymium oxide with hydrochloric acid to form neodymium chloride. wikipedia.org This is followed by the addition of sulfuric acid to precipitate and remove impurities like barium and calcium salts. wikipedia.org The subsequent reaction with hydrofluoric acid and the addition of oxalic acid results in the precipitation of high-purity this compound. wikipedia.org The final product's purity is often determined by the total rare earth oxide (TREO) content, with specifications reaching up to 99.9%. scribd.com

Table 2: Methodologies for Purity and Quality Assurance of this compound

| Analytical Technique | Principle | Information Obtained | Commonly Detected Impurities |

|---|---|---|---|

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Ionization of the sample in an argon plasma followed by mass-to-charge ratio separation and detection. | Provides highly sensitive and quantitative elemental analysis for trace and ultra-trace impurities. nih.gov | Other rare earth elements, heavy metals, and various metallic impurities. |

| X-ray Fluorescence (XRF) | Excitation of a sample by X-rays, causing it to emit characteristic secondary X-rays that are detected and analyzed. | Non-destructive elemental analysis, providing information on the concentration of impurities. nih.gov | Elemental impurities, particularly other rare earths and metals. |

| X-ray Diffraction (XRD) | Diffraction of X-rays by the crystalline lattice of the material, producing a unique diffraction pattern. | Confirms the crystalline phase and structural purity of the this compound. americanelements.com | Other crystalline phases or compounds that may have formed during synthesis. |

Czochralski Growth Method for Laser Crystals

The Czochralski (CZ) method is a widely employed technique for growing large, high-quality single crystals, particularly for laser applications. samaterials.com This method is used to produce various neodymium-doped fluoride crystals, including Neodymium-doped Yttrium Lithium Fluoride (Nd:YLF) and Neodymium-doped fluorapatite (B74983) (Nd:FAP). attelements.comcastech.comhgoptronics.comoptica.org In the Czochralski process, a seed crystal is dipped into a melt of the raw material held in a crucible. samaterials.com The seed is then slowly pulled upwards while rotating, allowing the molten material to crystallize around it, forming a large single crystal boule. samaterials.com

This technique offers excellent control over the crystal's orientation and purity, which are vital for optical clarity and performance. samaterials.comattelements.com By precisely controlling the temperature gradients, pulling rate, and rotation speed, manufacturers can produce crystals with high optical quality and uniform dopant distribution. spiedigitallibrary.org For instance, companies like CASTECH and II-VI utilize the Czochralski method with high-purity starting materials to grow Nd:YLF crystals, ensuring each crystal performs well in laser systems. castech.comii-vi.com The resulting crystals, such as Nd:YLF, are crucial for applications in solid-state lasers, offering benefits like high pulse energy and polarized output at low repetition frequencies. ii-vi.comcrylink.com

Temperature Gradient Techniques for Single Crystal Fabrication

Temperature gradient techniques, such as the Bridgman-Stockbarger and the Vertical Gradient Freeze (VGF) methods, are also prominent in the fabrication of fluoride single crystals. google.comtuwien.at These methods involve the directional solidification of a melt within a crucible by moving it through a stationary temperature gradient or by applying a controlled temperature gradient to a stationary crucible. samaterials.comtuwien.at

In the Bridgman-Stockbarger method, a crucible containing the molten material is gradually lowered through a furnace with a sharp temperature gradient, causing the melt to solidify from the bottom up. samaterials.comgoogle.comicc.ltd This technique is suitable for growing crystals like calcium fluoride and can produce high-quality crystals, though impurities from the crucible wall can be a concern. samaterials.com The VGF method, a variation of the Bridgman technique, applies a vertical temperature gradient to a stationary crucible, with crystallization initiating at the cooler bottom. tuwien.atarxiv.org This method has been successfully used to grow doped calcium fluoride crystals. tuwien.ataps.org Temperature gradient techniques are often chosen for materials where maintaining a stable melt-crystal interface is challenging with the Czochralski method. acs.org

Table 1: Comparison of Crystal Growth Techniques

| Feature | Czochralski Method | Bridgman-Stockbarger Method | Vertical Gradient Freeze (VGF) |

|---|---|---|---|

| Principle | Pulling a crystal from a melt | Directional solidification in a moving crucible | Directional solidification in a stationary crucible |

| Crystal Size | Can produce very large boules | Size limited by crucible dimensions | Size limited by crucible dimensions |

| Crystal Quality | Generally high, low dislocation density | High quality, but potential for stress from crucible contact inoe.ro | High quality, reduced stress compared to Bridgman |

| Control | Excellent control over orientation and shape samaterials.comspiedigitallibrary.org | Good control over growth process | Good control over temperature gradients tuwien.at |

| Common Materials | Nd:YLF, Nd:FAP, Sapphire, YAG samaterials.comattelements.comoptica.org | Calcium Fluoride, Cadmium Telluride, CeF₃ samaterials.comicc.ltdmdpi.com | Doped Calcium Fluoride (CaF₂) tuwien.ataps.org |

Doping Strategies and Charge Compensation Mechanisms

The incorporation of neodymium ions (Nd³⁺) into fluoride host lattices is a complex process that requires careful management of doping concentrations and charge neutrality to achieve optimal laser performance.

At high concentrations, Nd³⁺ ions in a fluoride host can form clusters, leading to concentration quenching, a non-radiative process that reduces luminescence efficiency. optica.orgoptica.org To mitigate this, non-optically active "buffer" ions are often introduced as co-dopants. optica.orgresearchgate.net Trivalent ions such as Yttrium (Y³⁺), Lutetium (Lu³⁺), Gadolinium (Gd³⁺), or Lanthanum (La³⁺) are commonly used. optica.orgresearchgate.net These co-dopants help to break up the Nd³⁺ clusters, modifying the local environment of the neodymium ions and suppressing the quenching effect. optica.orgresearchgate.net This strategy has been shown to spectacularly increase laser emission in materials like Nd-doped CaF₂ and SrF₂. researchgate.net The inclusion of co-dopants can also enhance the absorption and emission properties of the crystal. For example, co-doping with ions like Thulium (Tm³⁺) and Gadolinium (Gd³⁺) can enhance the emission of Yb³⁺ (often used with Nd³⁺) under 800 nm excitation. rsc.org

Table 2: Segregation Coefficients of Dopants in Fluoride Crystals

| Host Crystal | Dopant | Segregation Coefficient |

|---|---|---|

| YLF (LiYF₄) | Neodymium (Nd) | 0.3 - 0.33 jim.org.cnresearchgate.net |

| GLF (LiGdF₄) | Neodymium (Nd) | 0.40 researchgate.net |

| YLF (LiYF₄) | Yttrium (Y) | ~1.0 researchgate.net |

| YLF (LiYF₄) | Lutetium (Lu) | ~1.0 researchgate.net |

| GLF (LiGdF₄) | Gadolinium (Gd) | ~1.0 researchgate.net |

Fluoride raw materials are highly susceptible to contamination from oxygen and moisture, which can lead to the formation of defects, scattering centers, and oxygen-related precipitates in the final crystal. spiedigitallibrary.orggoogle.comresearchgate.net These impurities compromise the optical and laser properties of the material. researchgate.net To remove these contaminants during the growth process, "scavenger" substances are added to the melt or the furnace atmosphere. google.comresearchgate.net

Common scavengers include metal fluorides like Zinc Fluoride (ZnF₂) or Lead(II) Fluoride (PbF₂), and reactive gases like Carbon Tetrafluoride (CF₄). google.comresearchgate.netsjtu.edu.cn These scavengers react with residual water and oxygen, preventing them from being incorporated into the crystal lattice. spiedigitallibrary.orgresearchgate.net For example, ZnF₂ additive and CF₄ gas have been successfully used in the Czochralski growth of UV-grade CaF₂ crystals to eliminate defects and achieve high transmittance. researchgate.net The use of scavengers is a critical step in producing high-purity, low-defect neodymium-doped fluoride crystals suitable for demanding optical applications. spiedigitallibrary.orgoptica.orgsjtu.edu.cn

Co-Dopant Inclusion in Fluoride Host Materials

Post-Growth Crystal Processing and Quality Assurance

After a crystal boule is grown, it must undergo several processing steps to be shaped into a functional optical component. These steps include cutting, grinding, and polishing to achieve the desired dimensions and optical-quality surfaces.

A crucial post-growth process is annealing. inoe.rospiedigitallibrary.org As-grown crystals, particularly those grown by crucible-based methods like Bridgman-Stockbarger, can contain significant internal stress from thermal gradients and contact with the crucible walls. inoe.ro Annealing involves heating the crystal to an elevated temperature (below its melting point) for a prolonged period, followed by slow cooling. inoe.rospiedigitallibrary.org This process reduces residual stress, removes dislocations, and minimizes stress-induced birefringence, which is critical for optical components used in applications like high-power lasers. inoe.rospiedigitallibrary.org

Quality assurance is essential to ensure the final crystal meets stringent performance specifications. attelements.comcastech.com Non-destructive techniques are used to inspect the entire crystal boule. Interferometry is employed to measure the optical homogeneity and wavefront distortion. attelements.comcastech.comii-vi.com To detect internal defects like scattering particles or bubbles, a He-Ne laser is often used to scan the crystal. attelements.comcastech.comii-vi.com These quality control measures are vital for guaranteeing the reliability and high performance of neodymium-doped fluoride laser crystals. castech.com

Annealing Effects on Crystalline Quality

Thermal annealing is a crucial post-growth treatment used to enhance the crystalline quality of neodymium-doped fluoride materials. This process involves heating the crystal to a specific temperature below its melting point, maintaining that temperature for a set duration, and then carefully cooling it. The primary goals of annealing are to relieve internal stresses, reduce defects, and improve the homogeneity of the crystal lattice, which in turn enhances its optical and laser performance.

In the context of composite laser crystals, such as those involving neodymium-doped yttrium lithium fluoride (Nd:YLF), vacuum annealing is employed to strengthen the bond between crystal components and reduce defects. google.com This process is typically conducted under specific conditions of temperature and pressure to achieve the desired outcome without introducing new thermal stresses. Green solid-state lasers, which often use Nd:YLF as the gain medium, are themselves utilized for precise laser annealing applications in the semiconductor industry, a testament to the stability that high-quality, well-annealed crystals provide. aip.orgaip.org

A significant challenge in fluoride crystals is the potential loss of fluoride ions during growth, leading to defects that increase optical absorption. arxiv.org Advanced annealing techniques, such as heating the crystal in a controlled, fluorine-rich atmosphere (e.g., carbon tetrafluoride, CF₄), can effectively counteract this deficit. arxiv.org This "superionic state annealing" promotes rapid diffusion of fluoride ions throughout the crystal lattice, correcting stoichiometry and creating more transparent, radiation-hard crystals without melting the material and compromising its single-crystal structure. arxiv.org

The following table summarizes typical parameters used in the annealing of fluoride materials, as derived from various studies.

| Parameter | Value | Context | Source(s) |

| Temperature | 400-650 °C | Vacuum annealing of YLF composite crystals. | google.com |

| Optimal Temperature | 500 °C | Preferred for vacuum annealing of YLF composites. | google.com |

| Optimal Temperature | 600 °C | For best performance in NdF₃ thin-film transistors. | researchgate.net |

| Pressure | 0.001-10 Pa | Vacuum annealing of YLF composite crystals. | google.com |

| Duration | 2-72 hours | Vacuum annealing of YLF composite crystals. | google.com |

Optical Quality Assessment through Interferometry and Scattering Particle Analysis

Ensuring the highest optical quality is paramount for neodymium-doped fluoride crystals, especially those intended for high-power laser applications. Interferometry and scattering particle analysis are two primary non-destructive techniques used for this critical assessment.

Scattering Particle Analysis is essential for detecting the presence of internal defects such as bubbles, inclusions of secondary phases, impurities, or residual pores. attelements.comoptica.org These scattering centers can absorb laser energy, leading to localized heating and significantly lowering the laser-induced damage threshold of the crystal, which is a critical issue for high-power laser systems. optica.org The standard method for this analysis involves illuminating the crystal with a high-intensity, well-collimated laser beam, typically from a Helium-Neon (He-Ne) laser, in a dark environment. attelements.comhgoptronics.com Any internal particles will scatter the laser light, becoming visible to a detector or a microscope. This precise inspection allows for the rejection of flawed crystals, ensuring that only materials with the highest purity and structural integrity are used in demanding optical applications. hgoptronics.com

The table below outlines key optical quality specifications for commercially available Nd:YLF crystals, which are assessed using these methods.

| Quality Parameter | Specification | Assessment Method | Source(s) |

| Surface Flatness | < λ/10 @ 632.8 nm | Interferometry | hgoptronics.com |

| Wavefront Distortion | N/A (Whole boule inspection) | Interferometry | attelements.comhgoptronics.com |

| Scattering Particles | Precise Inspection | He-Ne Laser Illumination | attelements.comhgoptronics.com |

| Clear Aperture | > 90% | Visual/Laser Inspection | hgoptronics.com |

Thin Film Deposition Methodologies

The choice of deposition technique is a critical factor that dictates the purity, density, stoichiometry, and crystalline quality of this compound thin films. The most prevalent methods include sputtering, pulsed laser deposition, and vacuum evaporation, each offering distinct advantages for specific applications.

Sputtering is a physical vapor deposition (PVD) process where atoms are ejected from a solid target material by bombarding it with high-energy ions. sputtertargets.net This technique is widely used for depositing thin films in the semiconductor and optical coating industries. sputtertargets.netsamaterials.com For this compound, high-purity NdF₃ targets are used. samaterials.comamericanelements.com The process allows for the deposition of an ultra-high purity material onto a substrate by converting the target material into a directed gaseous or plasma phase. americanelements.com

NdF₃ is recognized for its chemical stability and high melting point, which makes it a suitable candidate for sputtering. nanorh.com The resulting thin films can be used for various applications, including:

Optical Coatings: Creating anti-reflective coatings and optical filters. nanorh.com

Laser Components: Manufacturing components for laser systems. nanorh.com

Electronic Devices: Serving as dielectric layers in capacitors. nanorh.com

Thermal Barrier Coatings: Providing protection in high-temperature environments. nanorh.com

The quality and properties of the sputtered films depend on parameters such as the purity of the target, the sputtering gas pressure, and the power applied to the target. Manufacturers produce NdF₃ sputtering targets with purities of 99.99% or higher and in various shapes and sizes to fit different sputtering systems. samaterials.comamericanelements.com

Pulsed Laser Deposition (PLD) is a versatile thin-film deposition technique that utilizes a high-power laser to ablate a target material, which then deposits onto a substrate. researchgate.net This method is particularly advantageous for complex materials like fluorides because it can preserve the stoichiometry between the target and the deposited film. researchgate.netnih.gov

In the context of NdF₃ and related fluoride compounds, PLD has been successfully employed to grow thin films for advanced applications. For instance, Nd³⁺:LuF₃ thin films have been synthesized via PLD for use as solid-state phosphors in vacuum ultraviolet (VUV) field emission lamps. nih.gov Similarly, Nd³⁺:LaF₃ thin films grown by PLD on MgF₂(001) substrates have shown potential for VUV light-emitting devices. researchgate.net A key advantage of PLD for fluoride films is that it can be performed without toxic fluorine gas, unlike some other methods. nih.gov

Research has demonstrated that the properties of PLD-grown films are highly dependent on deposition parameters. For example, in the fabrication of a VUV photoconductive detector based on NdF₃ thin films, the substrate temperature was found to be a critical parameter for improving crystallinity and photoconductivity.

Table 1: Pulsed Laser Deposition Parameters for Fluoride Thin Films

| Target Material | Substrate | Substrate Temperature (°C) | Laser Source | Laser Fluence (J/cm²) | Pressure (Pa) | Key Finding | Reference |

| NdF₃ | Quartz Glass | 397 | - | - | - | Highest photoconductivity achieved at this temperature (670 K). | |

| Nd³⁺:LuF₃ | MgF₂(001) | 400 | Nd:YAG (355 nm) | 2.5 | 3 x 10⁻⁴ | Substrate heating improved crystalline quality and VUV luminescence. | nih.gov |

| Nd:LiYF₄ | CaF₂ or YLF | 450 | KrF | 10 | ~1 x 10⁻⁴ | Resulted in transparent, crystalline, and highly textured films. | researchgate.net |

| Nd:YVO₄ | r-cut sapphire | 700-900 | KrF (248 nm) | 1.6 | 33-47 (250-350 mTorr O₂) | Optimized for highly crystalline, epitaxial films. | acs.org |

Vacuum evaporation, also known as thermal evaporation, is a deposition method where a source material is heated in a vacuum chamber until it evaporates or sublimes. vem-co.comtedpella.com The resulting vapor then travels and condenses on a cooler substrate, forming a thin film. vem-co.com this compound is a material well-suited for this technique due to its thermal stability. heegermaterials.com It is available as a high-purity evaporation material in forms like pieces or granules. heegermaterials.com

NdF₃ is used in thermal evaporation for applications such as optical coatings. heegermaterials.comattelements.com The process relies on heating the NdF₃ in a crucible made of materials like tungsten (W), molybdenum (Mo), or alumina (B75360) (Al₂O₃) using an electron beam (eBeam). vem-co.comtedpella.com The quality of the resulting film can be enhanced by controlling the deposition conditions. For instance, heating the substrate to 360°C has been shown to improve the quality of NdF₃ films. vem-co.com

Table 2: Vacuum Evaporation Parameters for this compound

| Parameter | Value/Material | Source |

| Deposition Method | eBeam (good) | vem-co.com |

| Evaporation Temperature (°C) | ~900 (at 10⁻⁸ Torr) | vem-co.comtedpella.com |

| Recommended Source (Boat) | Molybdenum (Mo), Tungsten (W) | tedpella.com |

| Recommended Crucible Liner | Tantalum (Ta), Alumina (Al₂O₃) | vem-co.comtedpella.com |

| Substrate Temperature | 360°C (improves film quality) | vem-co.com |

| Refractive Index (n) | 1.6 | tedpella.com |

Pulsed Laser Deposition of Thin Films

Structural and Functional Layer Engineering

Beyond the choice of deposition method, the engineering of the film's structure and functional layers is paramount. This involves careful control of the interface between the film and the substrate and optimizing deposition parameters to achieve the desired thickness and material properties.

Studies have shown that the choice of substrate material is critical. When NdF₃ films were deposited on quartz (SiO₂) substrates, fluorine diffusion was exacerbated by heating the substrate. researchgate.net However, this diffusion was found to be absent when magnesium fluoride (MgF₂) was used as the substrate material under the same heating conditions. researchgate.net This highlights the importance of selecting a substrate that is chemically stable and non-reactive with the film material at the required deposition temperatures. Annealing after deposition can also influence the film/substrate interface and the resulting electrical properties. researchgate.net

Key deposition parameters that require optimization include substrate temperature, deposition rate, and background pressure. researching.cnacs.org

Substrate Temperature: As demonstrated in the PLD of NdF₃, increasing the substrate temperature to 670 K (397 °C) enhanced crystallinity and resulted in the highest photoconductivity for VUV detectors. Similarly, for Nd³⁺:LaF₃ films, a substrate temperature of 400°C was found to be optimal for improving crystalline quality and VUV luminescence. researchgate.net

Deposition Rate: The rate at which the film is deposited can influence its morphology and density. researching.cn

Annealing: Post-deposition annealing can be used to improve film quality by reducing internal stresses and decreasing defect density, which can lower the dark current in photodetectors. researchgate.net For instance, annealing NdF₃ films deposited on unheated substrates led to a tenfold decrease in dark current. researchgate.net

By carefully controlling these parameters, researchers can engineer NdF₃ films with specific properties tailored for high-performance applications.

Substrate Interface Control and Influence on Film Properties

Advanced Thin Film Applications Research

The unique optical and electrical properties of this compound (NdF₃) have prompted significant research into its applications in the form of thin films. These films are typically fabricated through processes like sputtering or thermal evaporation, which allow for the deposition of uniform layers onto various substrates. sputtertargets.netheegermaterials.com The resulting thin films are integral to the development of advanced optical and electronic components.

Optical Coating Systems for Anti-Reflection and Interference Filters

This compound thin films are utilized in the creation of optical coatings, specifically for anti-reflection (AR) purposes and in interference filters. sputtertargets.netnanorh.com Optical coatings, composed of thin film layers, are designed to manipulate the reflection and transmission of light through interference effects. inflibnet.ac.in AR coatings are crucial for maximizing light throughput and minimizing unwanted reflections in optical systems. inflibnet.ac.inedmundoptics.com

The effectiveness of an optical coating is determined by the number of layers, their individual thicknesses, and the refractive index at each layer interface. inflibnet.ac.in For anti-reflection, the goal is to create destructive interference for reflected light waves. edmundoptics.com this compound's specific refractive index of approximately 1.988 makes it a suitable material for inclusion in these multilayer systems. attelements.com Its good optical transparency in certain wavelength ranges further enhances its utility in these applications. nanorh.com

Research has explored the use of various fluoride compounds in AR coatings, including magnesium fluoride (MgF₂) and calcium fluoride (CaF₂), often in combination with higher-index materials like rare earth oxides. dbc.wroc.plresearchgate.net this compound films can be integrated into these complex coating designs to achieve desired optical performance across specific spectral regions. sputtertargets.netnanorh.com

Integration in Semiconductor Device Manufacturing

Thin films of this compound are essential in the fabrication of certain microelectronic and optoelectronic devices. sputtertargets.netsamaterials.com The deposition of these films is a key step in semiconductor manufacturing, where precise layering of materials is required to build complex circuits and components. samaterials.com Sputtering and evaporation are common techniques used to deposit NdF₃ films onto semiconductor wafers. sputtertargets.netheegermaterials.com

Development of Dielectric Layers in Electronic Devices

This compound possesses favorable dielectric properties, making it a candidate for use as a dielectric layer in electronic components such as capacitors. nanorh.comamericanelements.com A dielectric is an electrical insulator that can be polarized by an applied electric field. aip.org In capacitors, a dielectric material is used to separate conductive plates, and its properties determine the device's ability to store an electrical charge.

The performance of a dielectric layer is related to its dielectric constant (k) and its ability to withstand strong electric fields without breaking down. aip.org Materials with a high dielectric constant (high-k) are particularly valuable as they allow for the miniaturization of electronic components while maintaining or improving performance. aip.org Research into various metal oxides has been extensive, but rare-earth fluorides like NdF₃ also present opportunities for developing novel dielectric films. nanorh.comaip.org The chemical stability and high melting point of this compound are advantageous for applications requiring robust dielectric layers. nanorh.com

Research into Thermal Barrier Coatings

Due to its high melting point and thermal stability, this compound has been investigated for potential use in thermal barrier coatings (TBCs). nanorh.comsamaterials.com TBCs are advanced material systems applied to metallic surfaces, primarily in high-temperature environments like gas turbines and aerospace engines, to provide thermal insulation and extend component life. researchgate.netresearchgate.net

The primary function of a TBC is to protect structural components from high temperatures, which can exceed 1250°C. mdpi.com These coatings typically consist of a ceramic topcoat, which provides thermal insulation, and a metallic bond coat that adheres the ceramic to the substrate. researchgate.net Research in this field has heavily focused on yttria-stabilized zirconia (YSZ), but there is ongoing exploration into new materials, including rare-earth compounds. researchgate.net The inclusion of rare-earth elements, such as neodymium, in coating formulations is being explored to improve performance at extreme temperatures. researchgate.net While much of the research has centered on rare-earth oxides like R₂Zr₂O₇ (where R can be La, Nd, Gd), the inherent thermal stability of this compound makes it a subject of interest for future TBC development. nanorh.comresearchgate.net

Photoconductive Device Development for Vacuum Ultraviolet Detection

A significant area of research for this compound thin films is in the development of photoconductive detectors for the vacuum ultraviolet (VUV) spectral region, which spans wavelengths from 100 to 200 nanometers. mendeley.comresearchgate.net Detecting high-energy VUV radiation is challenging as it can degrade conventional silicon-based photodetectors. mendeley.comresearchgate.net

Fluoride-based materials, including NdF₃, have emerged as promising candidates for fabricating VUV photodetectors. mendeley.com In these devices, the this compound thin film acts as a photoconductor. When VUV light strikes the film, it generates charge carriers, producing a measurable electrical current that is proportional to the light intensity.

Research has demonstrated the fabrication of filterless VUV photoconductive detectors using NdF₃ thin films grown by pulsed laser deposition. researchgate.netorcid.org The performance of these detectors is highly dependent on the fabrication parameters. For instance, annealing the thin films after deposition can significantly impact their photoconductivity. Studies have shown that annealing NdF₃ films on unheated quartz substrates can decrease the dark current (the current that flows in the absence of light) by increasing the film's resistance. mendeley.com However, depositing the film on a heated substrate can lead to the diffusion of fluorine into the substrate, which degrades the film's crystallinity near the interface and increases the dark current, resulting in a poor detector. mendeley.com Using a magnesium fluoride (MgF₂) substrate can prevent this diffusion. mendeley.com

The table below summarizes key findings from research on the effect of annealing and substrate choice on the performance of NdF₃ VUV detectors.

Table 1: Influence of Fabrication Parameters on NdF₃ VUV Detector Performance

| Substrate | Substrate Heating | Post-Deposition Annealing | Resulting Dark Current | Detector Performance | Reference |

|---|---|---|---|---|---|

| Quartz (SiO₂) | Unheated | Yes | Decreased | Improved | mendeley.com |

| Quartz (SiO₂) | Heated (600 °C) | Yes | Increased | Poor | mendeley.com |

| Magnesium Fluoride (MgF₂) | Heated (600 °C) | No | Not specified, but fluorine diffusion was absent | Similar high resistance to annealed film on unheated quartz | mendeley.com |

This research highlights the critical role that material processing and device engineering play in optimizing the performance of this compound-based VUV photodetectors. mendeley.com

Spectroscopic Characterization and Optical Phenomena of Neodymium Fluoride Systems

Absorption and Emission Spectroscopy

The absorption and emission spectra of neodymium fluoride (B91410) are distinguished by sharp, well-defined peaks corresponding to the intraconfigurational 4f-4f electronic transitions of the Nd³⁺ ion. The surrounding crystal lattice, or matrix, influences the precise energy levels and transition probabilities, but the fundamental characteristics remain consistent.

Near-Infrared Emission and Excitation Spectra Analysis

Neodymium fluoride is renowned for its efficient emission in the near-infrared (NIR) region, particularly within the first and second biological windows, making it a material of significant interest for bioimaging applications. optics.orgsamaterials.com The primary emission bands arise from the ⁴F₃/₂ → ⁴Iⱼ (where J = 9/2, 11/2, 13/2) transitions of the Nd³⁺ ion. researchgate.net

When hosted in fluoride nanoparticles such as Gadolinium Fluoride (GdF₃) or Lanthanum Fluoride (LaF₃), Nd³⁺ exhibits strong NIR luminescence. optics.orgspiedigitallibrary.org The emission spectra typically show four main NIR bands located at approximately 870 nm, 897 nm, 1064 nm, and 1330 nm. spiedigitallibrary.org The most intense of these is the ⁴F₃/₂ → ⁴I₁₁/₂ transition, which occurs around 1060-1064 nm. samaterials.comspiedigitallibrary.org Other prominent emissions are observed near 900 nm (⁴F₃/₂ → ⁴I₉/₂) and 1320-1340 nm (⁴F₃/₂ → ⁴I₁₃/₂). samaterials.comresearchgate.net

Excitation into the Nd³⁺ ion typically occurs in the NIR, with strong absorption bands around 800 nm. researchgate.netrp-photonics.com For instance, excitation spectra for Nd³⁺:LaF₃ nanoparticles show broad absorption features with maxima at 733 nm and 790 nm. samaterials.com These wavelengths correspond to the ⁴I₉/₂ → ⁴F₇/₂ and ⁴I₉/₂ → ⁴F₅/₂ transitions, respectively. samaterials.com Following excitation, the electrons undergo rapid, non-radiative decay to populate the metastable ⁴F₃/₂ energy level, from which the characteristic NIR fluorescence originates. samaterials.com The efficiency of these transitions makes this compound systems highly suitable for excitation with conventional 800 nm laser diodes. rp-photonics.com

Table 1: Key Emission and Excitation Bands in Neodymium-Doped Fluoride Systems | Transition | Wavelength Range (nm) | Host Material Example | Citation | | :--- | :--- | :--- | :--- | | Emission | | ⁴F₃/₂ → ⁴I₉/₂ | 870 - 900 | GdF₃, LaF₃ | samaterials.comspiedigitallibrary.org | | ⁴F₃/₂ → ⁴I₁₁/₂ | 1060 - 1064 | GdF₃, LaF₃ | optics.orgsamaterials.comspiedigitallibrary.org | | ⁴F₃/₂ → ⁴I₁₃/₂ | 1320 - 1340 | GdF₃, LaF₃ | samaterials.comresearchgate.net | | Excitation | | ⁴I₉/₂ → ⁴F₇/₂ | ~733 | LaF₃ | samaterials.com | | ⁴I₉/₂ → ⁴F₅/₂ | ~790 | LaF₃ | samaterials.com | | ⁴I₉/₂ → (⁴F₅/₂, ²H₉/₂) | ~808 | GdF₃ | spiedigitallibrary.org |

Luminescence Lifetime Measurements

The luminescence lifetime of the ⁴F₃/₂ state is a critical parameter that influences the efficiency of neodymium-based optical materials. In fluoride hosts, these lifetimes are generally long, which is advantageous for applications such as Q-switched lasers. osti.govresearchgate.net

Research on Nd³⁺-doped LaF₃ nanoparticles has shown that the lifetime of the ⁴F₃/₂ → ⁴I₁₁/₂ emission is dependent on the concentration of Nd³⁺ ions. optics.org For lightly doped samples (≤1% Nd³⁺), the luminescence efficiency is at its maximum. optics.org As the concentration increases, for example to 2%, the lifetime decreases due to concentration quenching effects, where non-radiative energy transfer between adjacent Nd³⁺ ions becomes more probable. optics.org

In a study of GdF₃:Nd³⁺ (0.1%) nanoparticles, the fluorescence decay curve for the 1064 nm emission was found to be bi-exponential. spiedigitallibrary.org This indicates the presence of Nd³⁺ ions in at least two different local environments within the nanoparticle. The measured decay times were 81 µs and 708 µs. spiedigitallibrary.org Conversely, studies on Nd³⁺-doped Barium Fluoride (BaF₂) nanoparticles revealed unusually short lifetimes when compared to bulk single-crystal samples. aip.org The host matrix and dopant concentration are therefore decisive factors in determining the luminescence lifetime.

Table 2: Luminescence Lifetime Data for Nd³⁺ in Various Fluoride Hosts

| Host Material | Nd³⁺ Concentration | Transition | Measured Lifetime | Notes | Citation |

|---|---|---|---|---|---|

| LaF₃ | ≤ 1% | ⁴F₃/₂ → ⁴I₁₁/₂ | Highest | Maximum efficiency | optics.org |

| LaF₃ | 2% | ⁴F₃/₂ → ⁴I₁₁/₂ | Decreased | Concentration quenching | optics.org |

| GdF₃ | 0.1% | ⁴F₃/₂ → ⁴I₁₁/₂ | 81 µs, 708 µs | Bi-exponential decay | spiedigitallibrary.org |

| BaF₂ | 0-65 mol % | - | Short | Compared to bulk | aip.org |

| YLF | - | - | Long | Good for Q-switching | osti.govresearchgate.net |

Fluorescence Polarization Studies

In the context of solid-state this compound systems, "fluorescence polarization" refers to the inherent polarization of the emitted light, which is dictated by the crystallographic structure of the host material. This is particularly evident in anisotropic, birefringent crystals like Neodymium-doped Yttrium Lithium Fluoride (Nd:YLF). optics.orgosti.gov

The crystal structure of YLF (LiYF₄) causes the gain and emission wavelength of the Nd³⁺ ions to be strongly dependent on polarization. optics.orgosti.gov This results in naturally polarized laser oscillation. samaterials.com The primary emission from the ⁴F₃/₂ → ⁴I₁₁/₂ transition is split into two orthogonally polarized lines:

A stronger emission at 1047 nm for light with π polarization (electric field vector parallel to the crystal's c-axis). optics.orgosti.govresearchgate.net

A weaker emission at 1053 nm for light with σ polarization (electric field vector perpendicular to the crystal's c-axis). optics.orgosti.govresearchgate.net

This natural birefringence is advantageous as it eliminates thermally induced depolarization losses, an issue that can degrade performance in isotropic host crystals. optics.orgosti.gov Similar strongly polarized emissions have been reported in other anisotropic fluoride hosts, such as Nd³⁺:KLiYF₅ and Nd³⁺:LiLuF₄, where polarized spectroscopy is used to characterize the distinct emission channels. researchgate.netrp-photonics.comresearchgate.net These studies confirm that the local symmetry of the Nd³⁺ ion site within the fluoride crystal lattice governs the polarization characteristics of the fluorescence. rp-photonics.com

UV-Vis-NIR Absorption Profile Analysis

The absorption profile of this compound, measured from the ultraviolet (UV) to the near-infrared (NIR), consists of a series of sharp absorption bands. directindustry.com These bands correspond to the parity-forbidden but allowed intraconfigurational 4f-4f transitions of the trivalent neodymium ion (Nd³⁺). directindustry.com A comprehensive study of solid NdF₃ measured in diffused-reflectance mode from 200 to 2500 nm has systematically assigned the observed absorption bands to their respective electronic energy levels (²ˢ⁺¹Lⱼ). directindustry.com

In various fluoride glass hosts, such as fluorophosphate (B79755) and zinc fluoride borophosphate glasses, Nd³⁺ also displays a characteristic absorption spectrum with multiple peaks. rp-photonics.comoptica.org The most significant absorption bands for laser applications are located in the near-infrared, particularly the band around 800 nm (corresponding to the ⁴I₉/₂ → ⁴F₅/₂, ²H₉/₂ transitions), which allows for efficient pumping with common AlGaAs laser diodes. rp-photonics.comoptica.org Other notable absorption bands in the visible and NIR regions correspond to transitions from the ⁴I₉/₂ ground state to higher energy levels. optica.org The analysis of these absorption spectra, often using the Judd-Ofelt theory, provides crucial information about the local environment of the Nd³⁺ ion and allows for the calculation of important radiative properties. rp-photonics.com

Energy Transfer and Relaxation Mechanisms

Multiphonon Relaxation Processes in Fluoride Crystal Matrices

Multiphonon relaxation is a non-radiative process where the energy difference between two electronic states is bridged by the simultaneous emission of multiple phonons (quanta of lattice vibrations). The rate of this process is highly dependent on the energy gap between the levels and the maximum phonon energy of the host material.

Fluoride crystal matrices are highly advantageous hosts for rare-earth ions like Nd³⁺ because they possess inherently low maximum phonon energies compared to oxide-based glasses and crystals. researchgate.net This "low-phonon-energy environment" significantly reduces the rate of multiphonon relaxation between closely spaced energy levels. A lower multiphonon decay rate means that radiative transitions are more likely to occur, leading to higher luminescence quantum efficiency. researchgate.net

This property is crucial for the operation of neodymium-based lasers. For instance, after the Nd³⁺ ion is excited to a pump band, rapid multiphonon relaxation efficiently and quickly populates the upper laser level (⁴F₃/₂). Subsequently, the low probability of multiphonon relaxation from this ⁴F₃/₂ level to the next lower level is what allows for the buildup of population inversion and efficient fluorescence. Furthermore, multiphonon relaxation plays a beneficial role in rapidly depopulating the lower laser level (⁴I₁₁/₂), which is essential for maintaining a four-level laser system and preventing reabsorption losses. Studies comparing fluoride matrices to other materials, like ternary sulfides, have shown that the multiphonon relaxation rate in fluorides decreases sharply as the number of required phonons increases, making them superior hosts for minimizing non-radiative losses, especially for mid-IR transitions.

Neodymium-Sensitized Luminescence in Doped Fluoride Systems

Neodymium ions (Nd³⁺) are effective sensitizers in doped fluoride systems, enhancing the luminescent properties of other rare-earth ions. optica.org This is particularly significant in upconversion nanoparticles (UCNPs), where Nd³⁺ ions can improve the efficiency of converting lower-energy incident light to higher-energy emitted light. optica.org In contrast to systems sensitized by ytterbium (Yb³⁺), which are typically excited at 980 nm, Nd³⁺-sensitized systems utilize an excitation wavelength of around 800 nm. optica.org This is advantageous for applications in biological tissues as it reduces the potential for overheating caused by water absorption at 980 nm. optica.org

The mechanism in co-doped systems, such as those containing Nd³⁺ and Yb³⁺, involves a cascade energy transfer process. The Nd³⁺ ions absorb the excitation energy and efficiently transfer it to the Yb³⁺ ions, which then transfer the energy to an activator ion like erbium (Er³⁺), thulium (Tm³⁺), or holmium (Ho³⁺), leading to photon emission. optica.org The energy transfer efficiency between the ⁴F₃/₂ state of Nd³⁺ and the ²F₅/₂ state of Yb³⁺ can be as high as 90%. optica.org The efficiency of this energy transfer is influenced by the concentration ratio of the sensitizer (B1316253) (Nd³⁺) to the acceptor (Yb³⁺) ions. researchgate.net

In an organic neodymium-containing composite material, a sensitization effect from a composite organic sensitizer was found to enhance the near-infrared (NIR) emission of Nd³⁺ by approximately 3000 times at low excitation power. ulb.ac.be This high performance is optimized at high concentrations of Nd³⁺ ions, with the organic perfluorinated system providing the ion excitations with a quantum efficiency of about 40%. ulb.ac.be

Spectroscopic Investigations of Local Structure and Clustering

Relationship between Local Crystal Structures and Photoluminescence Parameters

The photoluminescence characteristics of neodymium-doped fluorite crystals, such as CaF₂, are intrinsically linked to the local crystal structures surrounding the Nd³⁺ ions. researcher.lifeoptica.org The doping of trivalent rare-earth ions like Nd³⁺ into the fluorite lattice leads to the formation of various cluster structures to maintain charge neutrality. optica.orgacs.org The two primary types of local structures identified are cubic sublattice clusters and square antiprism structure clusters. researchgate.net

The absorption spectra of Nd³⁺-doped alkaline earth fluorides show distinct peaks that correspond to these different local structures. For instance, in Nd³⁺:Ca₁₋ₓSrₓF₂ crystals, absorption peaks around 791 nm and 797 nm are attributed to cubic sublattice and square antiprism structure clusters, respectively. optica.org The transition from cubic to the lower-symmetry square antiprism structure relaxes the parity-forbidden f-f transitions of the Nd³⁺ ions. researchgate.net This change in local symmetry leads to significant alterations in photoluminescence parameters. As the local structure shifts from cubic to square antiprism, the emission cross-sections are enhanced, while the lifetimes decrease. optica.org For example, co-doping Nd³⁺:SrF₂ with Y³⁺ ions was found to increase the absorption cross-section of Nd³⁺ from 0.45 × 10⁻²⁰ cm² to 5.2 × 10⁻²⁰ cm² and enhance the emission intensity by about 20 times. researchgate.net

The following table summarizes the relationship between local structure and photoluminescence parameters in Nd³⁺,R³⁺:CaF₂ crystals.

Table 1: Comparison of Photoluminescence Parameters for Different Local Structures in Nd³⁺-doped CaF₂ Crystals. optica.org

| Co-dopant (R³⁺) | Dominant Local Structure | Peak Emission Cross Section (× 10⁻²⁰ cm²) | Lifetime (µs) |

|---|---|---|---|

| La³⁺ | Cubic | ~3.5 | ~480 |

| Gd³⁺ | Cubic | ~4.0 | ~600 |

| Y³⁺ | Square Antiprism | ~5.5 | ~350 |

| Lu³⁺ | Square Antiprism | ~6.0 | ~300 |

Neodymium Cluster Evolution in Fluorite Crystals

The evolution of neodymium clusters in fluorite crystals is a concentration-dependent process. acs.orgacs.org At low concentrations, Nd³⁺ monomers are the primary species. acs.orgacs.org As the concentration of Nd³⁺ increases, these monomers aggregate to form cubic sublattice centers. acs.orgacs.org With a further increase in concentration, these cubic sublattice centers transform into more complex square antiprism structure clusters. acs.orgacs.org

The co-doping of other ions, such as yttrium (Y³⁺), can accelerate this evolution. acs.org In yttrium-codoped strontium fluoride crystals, the presence of Y³⁺ facilitates the transformation to square antiprism centers, with nearly 100% of the centers adopting this structure when tailored with yttrium ions. acs.org This structural evolution allows for the tuning of the spectroscopic parameters of neodymium-doped fluorites. acs.orgacs.org

First-Principles Calculation of Stable Cluster Configurations

First-principles calculations, based on density functional theory (DFT), are a powerful tool for investigating the stable configurations of this compound clusters. researchgate.netoptica.org These calculations help in determining the formation energy of various cluster structures, providing insights into their thermodynamic stability. optica.orgresearchgate.net

Studies on Nd³⁺,Y³⁺:SrF₂ crystals have shown that clusters of [mNd³⁺-nY³⁺] (where m+n ranges from 2 to 6) are formed. researchgate.netoptica.org The formation energy of these clusters decreases as the total number of dopant ions (m+n) increases, or as the number of Y³⁺ ions (n) increases for a fixed total, indicating greater stability. researchgate.netoptica.org

The calculations reveal that the first coordination shell of Nd³⁺ is cubic when the number of adjacent Y³⁺ ions is one or less. researchgate.net It transforms to a lower symmetry square antiprism structure when two or more Y³⁺ ions are present. researchgate.net In CaF₂ crystals co-doped with different rare-earth ions (R³⁺), first-principles calculations have shown that as the size of the co-doped ion decreases, the stable clusters progressively twist from a cubic sublattice to a square antiprism structure. researcher.lifeoptica.org For instance, co-doping with larger ions like La³⁺ and Gd³⁺ results in stable cubic clusters, while smaller ions like Y³⁺ and Lu³⁺ lead to square antiprism clusters. researcher.liferesearchgate.net

Synchrotron X-ray Absorption Fine Structure Analysis of Neodymium Clusters

Synchrotron X-ray absorption fine structure (XAFS) spectroscopy, including X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS), provides experimental validation for the theoretically predicted cluster structures. acs.orgacs.org This technique is sensitive to the local atomic environment around the absorbing atom. worktribe.comscispace.com

A combined DFT and synchrotron XAFS study of neodymium-doped and yttrium-codoped strontium fluoride crystals confirmed the evolutionary pathway of Nd³⁺ clusters. acs.orgacs.org The experimental XANES spectra are often fitted using linear combinations of calculated spectra for different cluster models to determine the proportion of each type of center in the crystal. acs.org For example, in a 0.12% Nd³⁺:SrF₂ crystal, the proportion of a specific 9-coordinate monomer center was fitted to be 61%. acs.org

The EXAFS spectra further revealed that the square antiprism centers are composed of approximately 74.2% 9-coordinate square antiprism polyhedrons and 25.8% 8-coordinate square antiprism polyhedrons. acs.org This finding is in good agreement with the calculated pentamer and hexamer cluster structures. acs.org

Spectroscopic Applications in Advanced Sensing and Bioimaging

Neodymium-doped fluoride nanoparticles have emerged as promising materials for advanced sensing and bioimaging applications, primarily due to their excitation and emission profiles falling within the near-infrared (NIR) biological transparency windows. biorxiv.orgbiorxiv.org

For temperature sensing, neodymium-doped sodium yttrium fluoride (NaYF₄) nanocrystals have been developed as luminescent nanothermometers. biorxiv.orgbiorxiv.org The temperature can be determined by analyzing the ratiometric changes in the photoluminescence spectra in the 850-920 nm range. biorxiv.org These nanothermometers have shown excellent linearity and high thermal sensitivity, making them suitable for monitoring temperature changes at the single-particle scale within cells over a clinically relevant range of 20-50 °C. biorxiv.org

In the realm of bioimaging, Nd³⁺-doped nanoparticles serve as contrast agents for fluorescence imaging. csic.esaip.org Their ability to be excited by 808 nm light, which has greater penetration depth in biological tissues, and their emission in the first and second biological windows (around 890 nm, 1060 nm, and 1300 nm) make them highly suitable for in vivo imaging. aip.org Furthermore, because lanthanide elements have high atomic numbers, Nd³⁺-doped lanthanum fluoride (LaF₃) nanoparticles have been shown to act as dual-modal probes for both luminescent bioimaging and X-ray computed tomography (CT). csic.es

### 5.

#### 5.4.1. Non-Contact Optical Thermometry Using Neodymium-Doped Nanoparticles

Non-contact optical thermometry utilizing neodymium (Nd³⁺)-doped nanoparticles offers a promising approach for temperature sensing in various environments, including biological systems. wikipedia.org This technique relies on the temperature-dependent luminescent properties of the Nd³⁺ ions embedded within a fluoride host matrix, such as sodium yttrium fluoride (NaYF₄). wikipedia.orgfishersci.be Research has demonstrated that temperature can be determined remotely by monitoring changes in the fluorescence signal of these nanoparticles. wikipedia.org

Two primary methods are employed for temperature evaluation using Nd³⁺-doped systems:

Studies using heavily Nd³⁺-doped NaYF₄ nanoparticles have confirmed the viability of this technique for nano-thermometry. wikipedia.orgfishersci.be The nanoparticles, typically around 25 nm in size, can be calibrated to provide accurate temperature readings, paving the way for applications where conventional contact thermometers are not feasible. wikipedia.org

#### 5.4.2. Luminescent Bioimaging and X-ray Computed Tomography Contrast Enhancement

Neodymium-doped lanthanide fluoride nanoparticles have emerged as powerful dual-modal probes for biomedical applications, combining luminescent bioimaging with X-ray computed tomography (CT) contrast enhancement. attelements.comamericanelements.com Specifically, neodymium-doped lanthanum trifluoride (Nd³⁺:LaF₃) nanoparticles have been synthesized and optimized for these purposes. attelements.comamericanelements.com

For luminescent bioimaging, the Nd³⁺:LaF₃ system is particularly advantageous. The excitation wavelength for Nd³⁺ ions is approximately 800 nm, and its primary emission occurs at around 1060 nm. attelements.com These wavelengths fall within the first (650–950 nm) and second (1000–1350 nm) near-infrared (NIR) biological windows, respectively. attelements.com Operating within these windows is crucial for in vivo imaging as it minimizes light absorption and scattering by biological tissues, thereby increasing the penetration depth and signal-to-noise ratio. attelements.com

Research has focused on optimizing the luminescent properties by varying the concentration of the Nd³⁺ dopant. attelements.com While the longest emission lifetime may be observed at lower concentrations (e.g., 0.25% Nd), the highest emission intensity, which is more critical for imaging applications, is often achieved at higher doping levels, such as 2% Nd. attelements.com This makes the 2% Nd:LaF₃ formulation a more interesting candidate from a practical application standpoint. attelements.com

In addition to their optical properties, the high atomic number (Z) of lanthanides makes these nanoparticles effective contrast agents for X-ray computed tomography. attelements.comwikipedia.org The X-ray attenuation capacity of a material is directly related to the atomic number of its constituent elements. Lanthanum (Z=57) and Neodymium (Z=60) both contribute to the significant attenuation of X-rays, enhancing the contrast in CT images. attelements.comwikipedia.org The sample doped with 2% Nd was selected for X-ray attenuation studies, demonstrating its dual-functionality. attelements.com The ability to combine the high sensitivity and resolution of fluorescence imaging with the anatomical detail provided by CT scans makes these nanoparticles a versatile tool for advanced biomedical diagnostics. attelements.comamericanelements.com

Table 1: X-ray Attenuation of 2% Nd:LaF₃ Nanoparticle Suspensions

| Concentration of 2%Nd:LaF₃ (mg/mL) | CT Value (Hounsfield Units) |

|---|---|

| 0 | 0 |

| 5 | 45 |

| 10 | 85 |

| 20 | 160 |

| 40 | 320 |

Data sourced from a study on Neodymium doped lanthanide fluoride nanoparticles. attelements.com The table shows the relationship between the concentration of the nanoparticles in an aqueous suspension and the resulting contrast in a CT image, measured in Hounsfield Units (HU).

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound (NdF₃) | 83676 wikidata.orgnih.govamericanelements.com |

| Neodymium | 23934 fishersci.befishersci.caamericanelements.com |

| Lanthanum trifluoride (LaF₃) | 83675 wikipedia.orgamericanelements.comloradchemical.comnih.govereztech.com |

| Sodium yttrium fluoride (NaYF₄) | 25242326 nih.gov |

Electrochemical Behavior and Metallurgical Research of Neodymium Fluoride

Electrodeposition Processes from Molten Fluoride (B91410) Salts

The electrolysis of neodymium compounds in molten fluoride salts is a primary method for producing neodymium metal. This process involves dissolving a neodymium source, such as neodymium oxide (Nd₂O₃), into a molten fluoride electrolyte and then electrochemically reducing the neodymium ions at a cathode.

Electrolyte System Optimization and Compositional Effects

The composition of the molten fluoride electrolyte is a critical factor influencing the efficiency and operational parameters of the electrodeposition process. Fluoride-based electrolytes are generally preferred over chloride systems due to their higher conductivity, lower hygroscopicity, and potential for better current efficiency. mdpi.combg.ac.rsresearchgate.net

Commonly used electrolyte systems are mixtures of neodymium fluoride with alkali or alkaline earth fluorides, such as lithium fluoride (LiF), calcium fluoride (CaF₂), or barium fluoride (BaF₂). matec-conferences.orgresearchgate.net The addition of these fluxes helps to lower the melting point of the electrolyte, which reduces energy consumption, and can also increase the solubility of the neodymium oxide feedstock. core.ac.uk For instance, a mixture of 47.5 mol% NdF₃ and 52.5 mol% LiF has been identified as a suitable electrolyte in terms of its melting temperature and viscosity. mdpi.com